N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and is substituted with difluorophenyl and fluorophenoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions.
Introduction of the Methyl Group: The tetrazole intermediate is then alkylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling with 4-Fluorophenoxyacetic Acid: The final step involves coupling the methylated tetrazole with 4-fluorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: It may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring and fluorinated aromatic groups enable it to bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
N-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with chlorine substituents instead of fluorine.
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methylphenoxy)acetamide: Similar structure but with methyl substituents instead of fluorine.
Uniqueness
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrazole ring and a difluorophenyl moiety. These characteristics contribute to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11F3N4O with a molecular weight of 308.25 g/mol. The presence of the tetrazole ring allows for interactions with various biological targets, enhancing its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C13H11F3N4O |
Molecular Weight | 308.25 g/mol |
Functional Groups | Tetrazole, Fluorophenoxy |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows potent antibacterial and antifungal activities compared to standard antibiotics .
Case Study:
A study evaluated the compound's efficacy against various bacterial strains, showing an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli.
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes like COX-2 and LOX, which are pivotal in the inflammatory response. In animal models, treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers in serum .
Research Findings:
In a controlled study using carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in edema volume by approximately 50% compared to the control group.
Anticancer Potential
This compound has also shown promise as an anticancer agent. It induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
In Vitro Studies:
In cell viability assays conducted on MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating substantial cytotoxic effects .
Summary of Biological Activities
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c17-10-1-4-12(5-2-10)26-9-16(25)20-8-15-21-22-23-24(15)11-3-6-13(18)14(19)7-11/h1-7H,8-9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIIUHAUHVITBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.